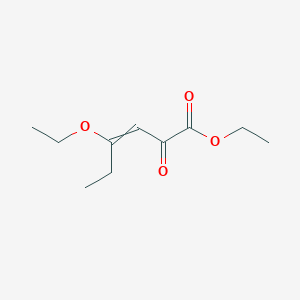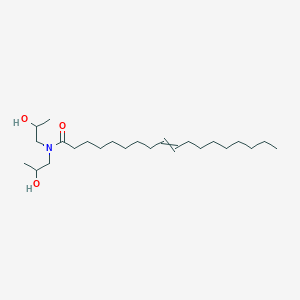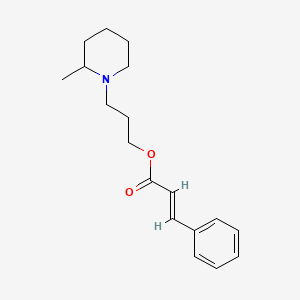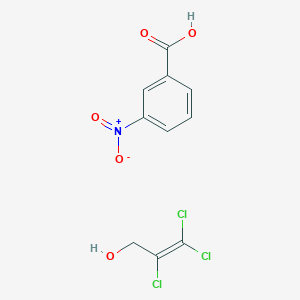
3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol is a compound that combines two distinct chemical entities: 3-Nitrobenzoic acid and 2,3,3-trichloroprop-2-en-1-ol. 3-Nitrobenzoic acid is an aromatic compound with the formula C₆H₄(NO₂)CO₂H, known for its off-white solid appearance under standard conditions . 2,3,3-trichloroprop-2-en-1-ol is a chlorinated organic compound, often used in various chemical reactions and industrial applications.
Preparation Methods
3-Nitrobenzoic acid: is typically prepared by nitration of benzoic acid at low temperatures. This process also produces 2-Nitrobenzoic acid and 4-Nitrobenzoic acid as side products . Another method involves nitration of methyl benzoate followed by hydrolysis . Industrial production often involves oxidative C-C bond cleavage of 3-nitroacetophenone to the corresponding aryl carboxylic acid .
2,3,3-trichloroprop-2-en-1-ol: can be synthesized through chlorination reactions involving propene derivatives. The specific reaction conditions and industrial methods for large-scale production are typically proprietary and vary depending on the desired purity and application.
Chemical Reactions Analysis
3-Nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-aminobenzoic acid, which is used in dye preparation.
Substitution: The nitro group can be substituted under specific conditions, leading to different derivatives.
Oxidation: It can be oxidized to form different carboxylic acids.
2,3,3-trichloroprop-2-en-1-ol: is reactive due to the presence of multiple chlorine atoms and a hydroxyl group. It can undergo:
Substitution: Chlorine atoms can be substituted with other functional groups.
Addition: The double bond can participate in addition reactions with various reagents.
Scientific Research Applications
3-Nitrobenzoic acid: is used in:
Chemistry: As a precursor to 3-aminobenzoic acid for dye synthesis.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
2,3,3-trichloroprop-2-en-1-ol: finds applications in:
Chemistry: As a reagent in organic synthesis.
Industry: In the production of polymers and other industrial chemicals.
Mechanism of Action
3-Nitrobenzoic acid: exerts its effects primarily through its nitro and carboxylic acid functional groups. The nitro group is electron-withdrawing, making the compound more acidic and reactive in electrophilic aromatic substitution reactions . The carboxylic acid group can form hydrogen bonds and participate in various biochemical interactions.
2,3,3-trichloroprop-2-en-1-ol: acts through its chlorinated and hydroxyl functional groups. The chlorine atoms make the compound highly reactive, allowing it to participate in substitution and addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
3-Nitrobenzoic acid: can be compared with other nitrobenzoic acids such as:
2-Nitrobenzoic acid: Prepared by oxidation of 2-nitrotoluene.
4-Nitrobenzoic acid: Used as a precursor to 4-aminobenzoic acid for anesthetic synthesis.
2,3,3-trichloroprop-2-en-1-ol: can be compared with other chlorinated propene derivatives, highlighting its unique reactivity due to the presence of three chlorine atoms and a hydroxyl group.
Properties
CAS No. |
62798-88-3 |
|---|---|
Molecular Formula |
C10H8Cl3NO5 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-nitrobenzoic acid;2,3,3-trichloroprop-2-en-1-ol |
InChI |
InChI=1S/C7H5NO4.C3H3Cl3O/c9-7(10)5-2-1-3-6(4-5)8(11)12;4-2(1-7)3(5)6/h1-4H,(H,9,10);7H,1H2 |
InChI Key |
SLBWHKDZEYDZBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O.C(C(=C(Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


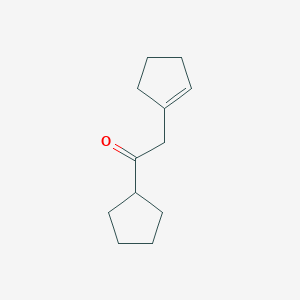

![2,2,4,4-Tetramethylbicyclo[3.1.0]hexane-6-carbonitrile](/img/structure/B14508920.png)
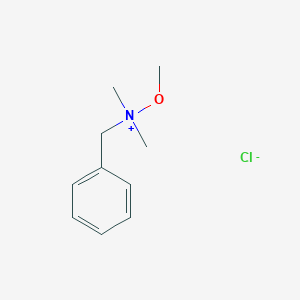
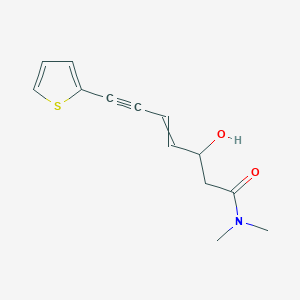

![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)

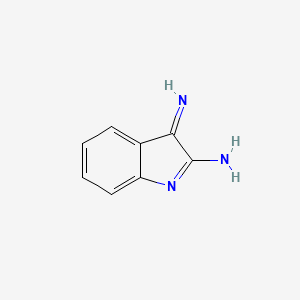
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
